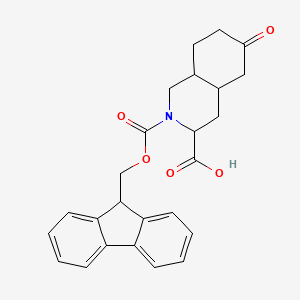

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid

描述

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid is a complex polycyclic compound featuring an octahydroisoquinoline core with a 6-oxo group, a carboxylic acid at position 3, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at position 2. The partial saturation of the isoquinoline backbone enhances conformational flexibility, while the Fmoc group is critical for temporary amine protection in peptide synthesis. This compound’s structural complexity and functional groups make it valuable in medicinal chemistry and organic synthesis, though direct experimental data on its properties remain sparse in the literature .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-16,22-23H,9-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHUVPFAIXSTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid (the parent amino acid)

- Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as the Fmoc protecting reagent

- Base: Typically sodium bicarbonate (NaHCO3) or other mild bases such as triethylamine (TEA)

- Solvent: Aqueous-organic biphasic systems such as dioxane-water or tetrahydrofuran (THF)-water mixtures

General Synthetic Route

The typical preparation involves the following steps:

Dissolution of the amino acid: The parent isoquinoline carboxylic acid is dissolved in a biphasic solvent system, often water with an organic co-solvent like dioxane or THF to ensure solubility.

Base addition: A mild base such as sodium bicarbonate is added to maintain a slightly basic pH, which facilitates the nucleophilic attack of the amino group on Fmoc-Cl.

Addition of Fmoc-Cl: Fluorenylmethoxycarbonyl chloride is added slowly, often dropwise, to the reaction mixture under stirring at controlled temperature (0–25 °C) to minimize side reactions.

Reaction monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.

Workup: Upon completion, the reaction mixture is acidified mildly to precipitate the product or extracted with organic solvents.

Purification: The crude product is purified by recrystallization or chromatographic methods such as flash chromatography to obtain pure 2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent system | Dioxane/water (1:1) or THF/water | Ensures solubility of both reagents |

| Base | Sodium bicarbonate (NaHCO3) | Mild base to avoid side reactions |

| Temperature | 0–25 °C | Lower temperature reduces decomposition |

| Fmoc-Cl equivalents | 1.1–1.2 equivalents | Slight excess to drive reaction to completion |

| Reaction time | 1–3 hours | Monitored by TLC/HPLC |

| Purification | Recrystallization or flash chromatography | To obtain high purity product |

Research Findings and Analytical Data

Yield and Purity

- Typical isolated yields of the protected amino acid range from 75% to 90% depending on scale and purification method.

- Purity assessed by HPLC typically exceeds 98% after purification.

- The product is a white to off-white crystalline solid, stable under standard storage conditions.

Characterization

- Molecular Formula: C25H25NO5

- Molecular Weight: 419.5 g/mol

- Spectroscopic data: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

- InChIKey: AYHUVPFAIXSTEV-UHFFFAOYSA-N

Industrial Scale Synthesis

- Industrial production follows similar synthetic routes but employs automated peptide synthesizers and high-purity reagents to ensure consistent quality and scalability.

- Reaction parameters are optimized for large scale with continuous monitoring to maintain yield and purity.

- The use of automated systems allows for precise control over reagent addition and reaction conditions, minimizing batch-to-batch variability.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Amino acid dissolution | Dissolve parent acid in dioxane/water or THF/water | Solvent ratio 1:1 | Homogeneous solution |

| Base addition | Add NaHCO3 to maintain pH ~8-9 | Mild base, 1.2 eq | Amino group deprotonated |

| Fmoc-Cl addition | Add Fmoc-Cl slowly at 0–25 °C | 1.1–1.2 eq, dropwise addition | Formation of Fmoc-protected amino acid |

| Reaction monitoring | TLC/HPLC monitoring | Every 30 min to 1 hour | Confirm reaction completion |

| Workup | Acidify and extract or precipitate | pH adjustment, organic extraction | Isolation of crude product |

| Purification | Recrystallization or chromatography | Solvent choice depends on scale | Pure crystalline product |

化学反应分析

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is critical for protecting the amino group during synthetic processes. Its removal enables further functionalization of the compound.

Conditions and Reagents

-

Deprotection Agent : 20% piperidine in dimethylformamide (DMF) .

-

Mechanism : Base-induced β-elimination, yielding a free amine and releasing CO₂ and fluorene derivatives .

Key Applications

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in coupling reactions essential for constructing complex architectures.

Amide Bond Formation

| Reagent System | Conditions | Application Example |

|---|---|---|

| DIC/Oxyma (1:1 molar ratio) | 1–3 hours, room temperature, DMF | Peptide backbone synthesis |

| HATU/DIPEA | 1 hour, 9-fold molar excess | Fatty acid-linker conjugation |

Esterification

-

Reagents : Alcohols with carbodiimide activators (e.g., DCC/DMAP).

-

Outcome : Stable ester derivatives for further transformations.

Reactivity of the Octahydroisoquinoline Core

The saturated isoquinoline system influences stereochemical outcomes in reductions and oxidations.

Reduction of the Oxo Group

-

Product : Secondary alcohol derivatives (theoretical, based on analogous systems).

Oxidation Pathways

-

Potential Reagents : Potassium permanganate or RuO₄.

-

Challenges : Over-oxidation risks due to the compound’s complex ring system.

科学研究应用

Organic Synthesis

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its use as a protecting group for amines is particularly notable. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the synthesis of peptide and non-peptide compounds .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that derivatives of octahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications provided by the Fmoc group may enhance bioactivity and selectivity .

- Neuroprotective Effects : Research suggests that isoquinoline derivatives can have neuroprotective effects. The octahydroisoquinoline structure may contribute to this activity by modulating neurotransmitter systems or exhibiting antioxidant properties .

Material Science

In material science, this compound is utilized in the development of functional materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities such as drug delivery systems .

Case Study 1: Synthesis of Isoquinoline Derivatives

A research team synthesized various isoquinoline derivatives using this compound as a precursor. The study demonstrated that modifications to the Fmoc group could significantly influence the biological activity of the resulting compounds against cancer cell lines.

Case Study 2: Neuroprotective Screening

In a neuroprotective screening study involving several isoquinoline derivatives derived from this compound, researchers found promising results indicating potential applications in treating neurodegenerative diseases. The study highlighted the importance of structural features in enhancing neuroprotective efficacy.

作用机制

The mechanism of action of 2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Features

Target Compound: The octahydroisoquinoline core provides a bicyclic system with eight hydrogen atoms, reducing aromaticity and increasing solubility compared to fully aromatic isoquinolines. The 6-oxo group introduces polarity, and the Fmoc group adds steric bulk. Hexahydroisoindole Derivative (): This compound features a hexahydroisoindole core fused to a furan ring, with a carboxylic acid at position 3. Its reduced aromaticity and intramolecular hydrogen bonding (O—H···O and C—H···π interactions) enhance crystallinity and stability . Hexahydropyridoindole Derivatives (): Stobadine and SMe1EC2 contain hexahydropyridoindole cores with methyl or methoxy-ester substituents. These modifications influence lipophilicity and bioactivity, such as antioxidant or neurological effects .

Physicochemical Properties

生物活性

2-Fmoc-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid (CAS No. 1403766-52-8) is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO5. It features an octahydroisoquinoline core which is known for its diverse pharmacological properties. The compound exhibits relatively low solubility in water but can dissolve in organic solvents such as chloroform and dichloromethane .

Antimicrobial Activity

Research has indicated that compounds with similar isoquinoline structures exhibit significant antimicrobial properties. For instance:

- A study demonstrated that isoquinoline derivatives showed activity against various Gram-positive bacteria, including antibiotic-resistant strains .

- The specific activity of 2-Fmoc-6-oxo derivatives remains to be fully characterized; however, the structural similarity suggests potential efficacy against microbial pathogens.

Antitumor Activity

Isoquinoline derivatives have been investigated for their antitumor properties:

- Compounds in this class have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Preliminary studies suggest that the octahydroisoquinoline structure may interact with cellular pathways involved in cancer progression.

Neuroactive Properties

Given the structural complexity of 2-Fmoc-6-oxo compounds:

- They may exhibit neuroactive properties by modulating neurotransmitter systems. Isoquinolines are often linked to dopaminergic and serotonergic pathways.

- Further studies are necessary to elucidate their exact mechanisms and therapeutic potential in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of related isoquinoline derivatives. The results indicated that modifications at the nitrogen position significantly influenced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of 2-Fmoc-6-oxo may provide a scaffold for developing new antimicrobial agents.

Study 2: Antitumor Mechanisms

In vitro assays were performed using cancer cell lines treated with various concentrations of 2-Fmoc-6-oxo derivatives. Results showed a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests potential as an antitumor agent through mechanisms involving cell cycle arrest and apoptosis induction.

Data Table: Summary of Biological Activities

常见问题

Q. Enantiocontrol Strategies :

- Use chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINOL) during cyclization to favor the desired stereoisomer .

- Avoid racemization during Fmoc protection by maintaining low temperatures (<10°C) and short reaction times .

Validation Methods : - Chiral HPLC : Employ columns like Chiralpak IC with hexane/ethanol gradients to resolve enantiomers (Rf >1.5) .

- Circular Dichroism (CD) : Compare experimental spectra with reference data to confirm absolute configuration .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., C4a and C8a positions) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for Fmoc), ketone protons (δ 2.5–3.0 ppm), and carboxylic acid protons (δ 12–14 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and quaternary carbons in the isoquinoline core .

- FT-IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How do structural modifications (e.g., fluorination) impact biological activity, and how can contradictions in SAR studies be resolved?

Q. Impact of Fluorination :

- Fluorine at the 2-position enhances metabolic stability and receptor binding affinity due to electronegativity and steric effects .

- Contradictions : Some studies report reduced activity with bulkier substituents (e.g., 3,4,5-trimethoxy), while others show improved solubility .

Resolution Strategies : - Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain divergent SAR trends (e.g., fluorobenzyl vs. methoxyethyl groups) .

- Crystallographic Data : Compare binding modes of analogs using X-ray structures to identify critical hydrogen bonds or steric clashes .

Basic: What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the Fmoc group .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid moiety .

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage (>6 months) .

Advanced: How can researchers resolve discrepancies in reported melting points or solubility data?

Q. Root Causes :

- Polymorphism: Different crystal forms (e.g., hydrate vs. anhydrous) alter melting points .

- Impurities: Residual solvents (e.g., DMF) increase observed solubility .

Mitigation : - DSC/TGA : Perform differential scanning calorimetry to detect polymorphic transitions (ΔH ~50–100 J/g) .

- HPLC Purity Assay : Ensure >95% purity before measuring physical properties .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme Inhibition : Screen against targets like proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-conjugated) to assess permeability in Caco-2 monolayers .

- Cytotoxicity : MTT assays in HEK-293 or HeLa cells (IC₅₀ <10 µM suggests therapeutic potential) .

Advanced: How can computational methods guide the optimization of this compound?

- Docking Studies : Predict binding poses with Glide or AutoDock Vina to prioritize substituents (e.g., fluorobenzyl vs. propoxyphenyl) .

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to design analogs .

- ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce CYP3A4 inhibition risks .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of Fmoc-related vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate .

Advanced: How can researchers address low yields in large-scale synthesis?

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for oxidation steps to reduce costs .

- DoE Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。